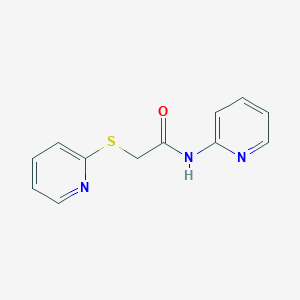

![molecular formula C15H14FN5O B5544638 8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related quinoline derivatives, including those with fluorogenic groups, typically involves condensation reactions. For instance, the synthesis of a fluorescent derivative of quinoline, involving the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide, is reported. This process includes steps like hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to 8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide often features intricate arrangements due to the presence of triazole and fluorine. Such structures can exhibit significant biological activity, influenced by the introduction of fluorine atoms and the positioning of triazole nuclei (Meščić Macan et al., 2019).

Scientific Research Applications

Fluorescence and Binding Properties

- Quinoline-Containing Calixarene Fluoroionophores : The study by Casnati et al. (2003) examines the binding properties of quinoline fluorophores, revealing their efficiency as fluoroionophores with selectivity for sodium and strontium ions. This research provides insights into the use of quinoline derivatives in fluorescence-based ion detection and coordination chemistry (Casnati et al., 2003).

Antiproliferative Activity and DNA/RNA Binding

- Antiproliferative Activity and DNA/RNA Binding of Benzimidazoquinolines : Meščić Macan et al. (2019) synthesized and evaluated benzimidazoquinolines with triazolyl substitutions, highlighting their potential as antitumor agents. The research indicates their DNA/RNA binding affinities and intercalation as a binding mode, contributing to understanding their antiproliferative mechanisms (Meščić Macan et al., 2019).

Antibacterial Activity

- Novel Antibacterial 8-Chloroquinolone : Kuramoto et al. (2003) focused on the antibacterial properties of a novel quinolone derivative, revealing its potent activities against both Gram-positive and Gram-negative bacteria. This study contributes to the field of antibiotic research, especially in the context of drug-resistant bacterial strains (Kuramoto et al., 2003).

Self-Assembly and Structural Analysis

- Self-Association of Aromatic Oligoamide Foldamers : Shang et al. (2014) investigated the self-association properties of oligoamide foldamers containing quinolinecarboxylic acid. This research is significant in the context of molecular self-assembly and the design of complex molecular structures (Shang et al., 2014).

Anticancer Activity

- Synthesis and Anticancer Activity of Triazoloquinolines : Reddy et al. (2015) synthesized a series of triazoloquinoline derivatives, evaluating their anticancer activity. Their findings provide valuable information on the potential use of these compounds in cancer treatment (Reddy et al., 2015).

Microfiber Formation

- Twisted Helical Microfibers by Hierarchical Self‐Assembly : Gan et al. (2013) explored the self-assembly of aromatic oligoamide foldamers into twisted helical microfibers, contributing to the understanding of molecular assembly and the development of novel material structures (Gan et al., 2013).

Antimycobacterial Evaluation

- Novel Ofloxacin Derivatives and Antimycobacterial Evaluation : Dinakaran et al. (2008) synthesized and evaluated novel quinoline derivatives for their antimycobacterial activities, offering insights into the development of new treatments against mycobacterial infections (Dinakaran et al., 2008).

Radioligand Visualization

- Labeling and Evaluation of Quinoline-2-Carboxamides : Matarrese et al. (2001) focused on synthesizing and evaluating quinoline-2-carboxamide derivatives as radioligands. This research is significant in the field of medical imaging, particularly for noninvasive assessments with PET scans (Matarrese et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-fluoro-N-[3-(triazol-1-yl)propyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O/c16-12-4-1-3-11-5-6-13(19-14(11)12)15(22)17-7-2-9-21-10-8-18-20-21/h1,3-6,8,10H,2,7,9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIRHQGMXNMTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)NCCCN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

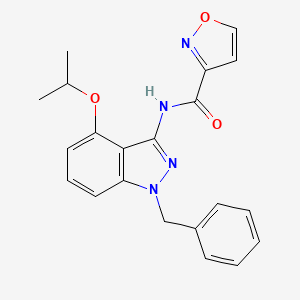

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

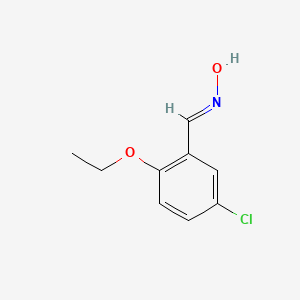

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

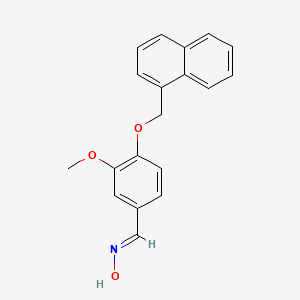

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)